molecular formula C14H21NO3 B2666113 O-t-Butyl-L-homotyrosine CAS No. 1263046-58-7

O-t-Butyl-L-homotyrosine

Cat. No. B2666113
CAS RN: 1263046-58-7
M. Wt: 251.326
InChI Key: HFKPPDRUXXTBRN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-t-Butyl-L-homotyrosine, also known as OtBu-HT, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development and biochemical research. OtBu-HT is a synthetic analog of L-tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and proteins in the human body.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid, also known as O-t-Butyl-L-homotyrosine, focusing on six unique applications:

Pharmaceutical Development

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid is utilized in the development of pharmaceutical compounds, particularly as a building block for peptide synthesis. Its unique structure allows for the creation of peptides with enhanced stability and bioavailability, which are crucial for developing effective therapeutic agents .

Neurochemical Research

This compound is significant in neurochemical research due to its structural similarity to tyrosine, an amino acid involved in neurotransmitter synthesis. Researchers use it to study the mechanisms of neurotransmitter production and regulation, which can lead to insights into neurological disorders such as Parkinson’s disease and depression .

Enzyme Inhibition Studies

O-t-Butyl-L-homotyrosine is employed in enzyme inhibition studies. Its ability to mimic natural substrates allows researchers to investigate enzyme-substrate interactions and the development of enzyme inhibitors. These studies are essential for designing drugs that target specific enzymes involved in various diseases .

Biomolecular Labeling

O-t-Butyl-L-homotyrosine is used in biomolecular labeling, where it serves as a tag for tracking and studying biological molecules. This application is crucial in various fields, including molecular biology and biochemistry, as it allows researchers to monitor the behavior and interactions of biomolecules in real-time.

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properties

IUPAC Name

(2S)-2-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-4-10(5-8-11)6-9-12(15)13(16)17/h4-5,7-8,12H,6,9,15H2,1-3H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKPPDRUXXTBRN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid

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